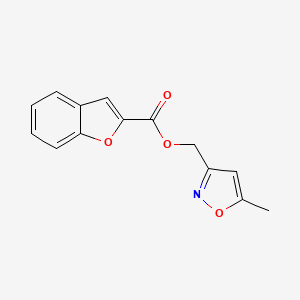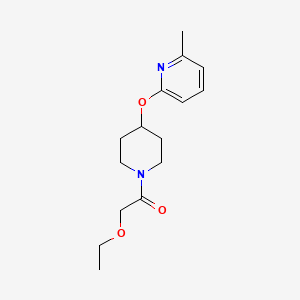
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a compound characterized by its distinctive molecular structure
準備方法
The synthesis of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves a series of reaction steps.
Synthetic Routes:
One common approach includes the reaction of 6-methyl-2-pyridinol with a piperidine derivative in the presence of an appropriate base to form the intermediate compound.
This intermediate is then subjected to ethoxylation using ethylation reagents under controlled temperature conditions to form the final compound.
Industrial Production Methods:
Industrial production may involve optimization of these synthetic routes to enhance yield and purity.
Large-scale reactors and continuous flow processes can be employed to ensure consistency and efficiency in production.
化学反応の分析
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is capable of undergoing various chemical reactions due to the functional groups present in its structure.
Types of Reactions:
Oxidation: Can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: Can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and bases for substitution reactions, such as alkyl halides and sodium hydroxide.
Major Products:
Oxidation and reduction reactions typically yield oxygenated or hydrogenated derivatives.
Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry:
Used as a reagent in organic synthesis to develop new chemical entities.
Serves as a model compound in studying reaction mechanisms and kinetics.
Biology:
May act as a probe in biochemical studies to investigate enzyme interactions.
Potential use in the development of diagnostic assays.
Medicine:
Research into its pharmacological properties could lead to the development of new therapeutic agents.
Studies on its interaction with biological targets to understand its therapeutic potential.
Industry:
Utilized in the synthesis of intermediates for various industrial applications.
Potential use in the development of new materials with specific properties.
作用機序
The exact mechanism of action of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone depends on the context of its application.
Molecular Targets:
It may interact with specific enzymes or receptors in biological systems.
Could act on nucleophilic or electrophilic sites in chemical reactions.
Pathways Involved:
Pathways may include binding to active sites of enzymes, altering enzyme activity.
In chemical reactions, it may follow typical organic reaction pathways depending on the reagents and conditions.
類似化合物との比較
Compounds like 2-Ethoxy-1-(4-((6-methylpyridin-3-yl)oxy)piperidin-1-yl)ethanone.
Analogous compounds with variations in the pyridine or piperidine rings.
Uniqueness:
The presence of the 6-methylpyridin-2-yl group makes it unique compared to other compounds with different substituents.
特性
IUPAC Name |
2-ethoxy-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-19-11-15(18)17-9-7-13(8-10-17)20-14-6-4-5-12(2)16-14/h4-6,13H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWVWFLDZSXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2865174.png)
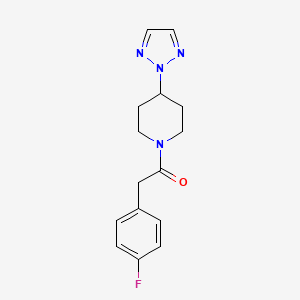
![1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2865176.png)
![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2865177.png)
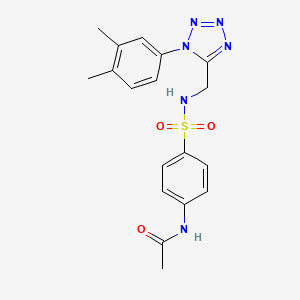
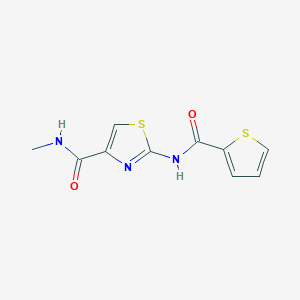
![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)
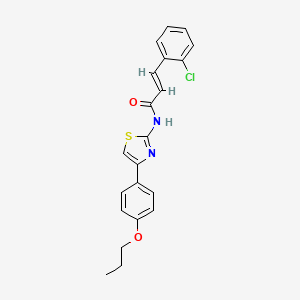
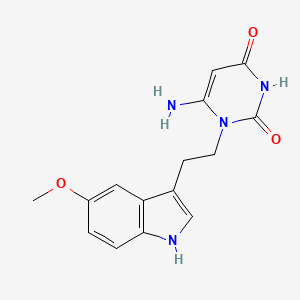
![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
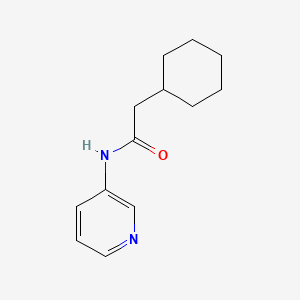
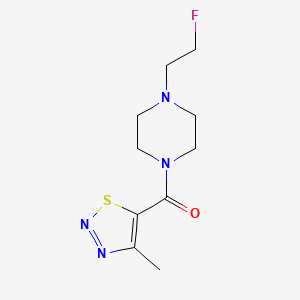
![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)
